molecular formula C7H6F4N2O2S B2653316 2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride CAS No. 2490402-69-0

2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride

Cat. No. B2653316
CAS RN: 2490402-69-0
M. Wt: 258.19
InChI Key: LBNADEHAHLYBRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride consists of a pyrazinyl ring substituted with a trifluoromethyl group and an ethanesulfonyl fluoride group.

Scientific Research Applications

Synthesis of 5-Trifluoromethyl-Substituted (Z)-N,N-Dimethyl-N′-(pyrazin-2-yl)formimidamides

This compound plays a crucial role in the synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides . The process involves the iodination of 2-aminopyrazines with Selectfluor/LiI followed by a domino trifluoromethylation with FSO2CF2CO2Me and a condensation with DMF in the presence of CuI . This three-step method offers CF3-substituted (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides in yields of 55–70% and with high regioselectivities .

Role as a Reagent in Organic Chemistry

The compound serves as a reagent in organic chemistry, particularly in reactions involving trifluoromethylation . It is used in the synthesis of various organic compounds, contributing to the trifluoromethyl group, which is often desirable due to its unique chemical properties .

Role in Domino Trifluoromethylation

The compound is used in domino trifluoromethylation reactions . These reactions are a type of chain reaction where the product of one reaction serves as the reactant for the next, allowing for the efficient synthesis of complex molecules .

Role in Condensation Reactions

In addition to its role in trifluoromethylation, the compound is also used in condensation reactions . These reactions involve the combination of two molecules to form a larger one, often with the elimination of a small molecule such as water .

Role in Iodination Reactions

The compound is used in iodination reactions, particularly in the synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides . In these reactions, an iodine atom is introduced into a molecule, often to increase its reactivity or to serve as a protective group .

Role in the Synthesis of Pharmaceuticals

Given its role in the synthesis of various organic compounds, the compound likely has applications in the synthesis of pharmaceuticals . The trifluoromethyl group is often found in pharmaceutical compounds due to its ability to enhance the biological activity of a molecule .

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride is not clear from the available information. Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with biological systems in specific ways .

properties

IUPAC Name

2-[5-(trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2O2S/c8-7(9,10)6-4-12-5(3-13-6)1-2-16(11,14)15/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNADEHAHLYBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride

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